4-{[4-Methoxy-4'-(4-morpholinylsulfonyl)[1,1'-biphenyl]-2-yl]sulfonyl}morpholine
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Overview
Description
4-{[4-Methoxy-4’-(4-morpholinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}morpholine is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with methoxy and morpholinylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-Methoxy-4’-(4-morpholinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}morpholine typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to maximize yield and purity. This includes careful control of temperature, pressure, and reagent concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[4-Methoxy-4’-(4-morpholinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-{[4-Methoxy-4’-(4-morpholinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{[4-Methoxy-4’-(4-morpholinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}morpholine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde)
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-{[4-Methoxy-4’-(4-morpholinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 4-{[4-Methoxy-4'-(4-morpholinylsulfonyl)[1,1'-biphenyl]-2-yl]sulfonyl}morpholine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological effects and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O5S2
- Molecular Weight : 402.50 g/mol
The compound features a biphenyl core substituted with methoxy and morpholine groups, which are critical for its biological activity.
Research indicates that this compound may function through multiple pathways:
- Inhibition of Protein Kinases : Studies suggest that similar sulfonamide derivatives can inhibit various protein kinases, which are crucial in cell signaling pathways involved in cancer progression.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens, potentially making them candidates for antibiotic development.
- Cytotoxic Effects : Preliminary data indicate that the compound exhibits cytotoxicity against certain cancer cell lines, suggesting its potential use in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that sulfonamide derivatives showed selective cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction through caspase activation .
- Antimicrobial Testing : In another study, sulfonamide compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antimicrobial activity .
- In Vivo Studies : Animal models treated with related morpholine derivatives exhibited reduced tumor growth rates compared to controls, indicating potential therapeutic efficacy in vivo .
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Cytotoxicity | Induces apoptosis in cancer cells | |
Antimicrobial | Inhibits growth of bacteria | |
In Vivo Efficacy | Reduces tumor growth |
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
- Absorption : Compounds with similar structures have shown moderate absorption rates in gastrointestinal models.
- Metabolism : Metabolic pathways often involve cytochrome P450 enzymes; however, specific studies on this compound are needed to elucidate its metabolic fate.
- Excretion : Renal excretion is likely, given the polar nature of the sulfonamide group.
Properties
IUPAC Name |
4-[4-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7S2/c1-28-18-4-7-20(21(16-18)32(26,27)23-10-14-30-15-11-23)17-2-5-19(6-3-17)31(24,25)22-8-12-29-13-9-22/h2-7,16H,8-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTJLQCTLWSCJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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